N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
The synthesis of N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can be achieved through a multi-step process involving various organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used as a tool to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced inflammation and cell damage .
Comparison with Similar Compounds
N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds also contain a five-membered heterocyclic ring and exhibit a wide range of biological activities.
Indole Derivatives: These compounds are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-4-[(4-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-5-7-14(8-6-13)19(25)24-21(29)22-15-9-10-16(18(12-15)27-2)23-20(26)17-4-3-11-28-17/h3-12H,1-2H3,(H,23,26)(H2,22,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICSHVYBTAMUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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